N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group on the benzene ring, often through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Thioether formation: The p-tolylthio group can be introduced via nucleophilic substitution reactions.
Amide bond formation: The final step involves coupling the thiazole derivative with pyridin-2-ylmethylamine and 3-(p-tolylthio)propanoic acid under dehydrating conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) or benzothiazole.
Methoxy-substituted aromatics: Compounds like anisole or methoxybenzene.
Thioethers: Compounds like thioanisole or methyl phenyl sulfide.
Uniqueness
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-17-6-9-20(10-7-17)30-14-12-23(28)27(16-18-5-3-4-13-25-18)24-26-21-15-19(29-2)8-11-22(21)31-24/h3-11,13,15H,12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVZNBGBJULAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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